Acetaldehyde ethyl cis-3-hexenyl acetal

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

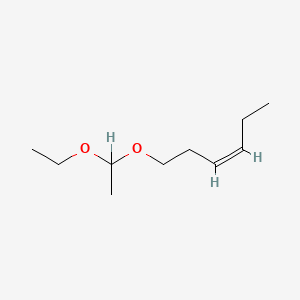

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-1-(1-ethoxyethoxy)hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBAEDUARAOSG-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047418 | |

| Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless mobile liquid with a powerful, green, herbaceous odour | |

| Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.856 | |

| Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28069-74-1 | |

| Record name | (3Z)-1-(1-Ethoxyethoxy)-3-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28069-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde ethyl (Z)-3-hexenyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028069741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, 1-(1-ethoxyethoxy)-, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-(1-ethoxyethoxy)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE ETHYL (Z)-3-HEXENYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B565J772LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Spectroscopic Guide to Acetaldehyde Ethyl cis-3-Hexenyl Acetal for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for acetaldehyde ethyl cis-3-hexenyl acetal (CAS No. 28069-74-1), a significant fragrance and flavor compound.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this acetal, offering insights into the interpretation of its spectra and the underlying principles of data acquisition.

Introduction

This compound is a colorless liquid known for its powerful, green, and herbaceous odor.[2] It is a key component in various fragrance and flavor formulations, valued for imparting fresh and fruity notes.[3] Understanding its molecular structure and purity is paramount for its application, and spectroscopic methods provide the definitive means for this characterization. Acetals, formed from the reaction of aldehydes with alcohols, are generally stable at neutral pH but can be labile under acidic conditions, a critical consideration in formulation chemistry.[4]

This guide will explore the unique spectral signature of this compound, providing a foundational understanding for its identification and quality control.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is the first step in interpreting its spectroscopic data. The diagram below illustrates the structure of this compound with numbering to facilitate the discussion of its NMR and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

-

Alkenyl Protons (C6-H, C7-H): Two signals in the range of 5.3-5.5 ppm, showing complex splitting due to coupling to each other and to the adjacent methylene protons. The cis-coupling constant (J) would be approximately 10-12 Hz.

-

Acetal Proton (C2-H): A quartet around 4.6-4.8 ppm due to coupling with the methyl protons (C1-H).

-

Methylene Protons adjacent to Oxygen (C4-H₂, O10-C11-H₂): Signals for the two different methylene groups adjacent to the oxygen atoms would appear in the range of 3.4-3.7 ppm. The C4 protons would likely be a triplet, and the C11 protons a quartet.

-

Allylic Methylene Protons (C5-H₂, C8-H₂): These protons would resonate in the range of 2.0-2.3 ppm.

-

Ethyl and Acetal Methyl Protons (C1-H₃, C12-H₃): A doublet for the acetal methyl group (C1) around 1.2-1.3 ppm and a triplet for the ethyl methyl group (C12) around 1.1-1.2 ppm.

-

Terminal Methyl Protons (C9-H₃): A triplet around 0.9-1.0 ppm.

¹³C NMR Spectroscopy

The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Bruker WP-80 instrument.[1] While the specific chemical shifts are not listed in the immediate search results, the expected chemical shift ranges for the carbon atoms are presented in the table below.

| Carbon Atom(s) | Chemical Shift (δ) ppm (Predicted) | Rationale |

| C6, C7 | 125-135 | The sp² hybridized carbons of the cis-double bond. |

| C2 | 98-102 | The acetal carbon, significantly deshielded by two oxygen atoms. |

| C4, C11 | 60-70 | The methylene carbons directly bonded to oxygen. |

| C5, C8 | 20-35 | The allylic and other sp³ hybridized methylene carbons. |

| C1 | 19-23 | The methyl carbon of the acetal group. |

| C12 | 14-16 | The methyl carbon of the ethyl group. |

| C9 | 13-15 | The terminal methyl carbon of the hexenyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been recorded on a Bruker Tensor 27 FT-IR instrument using the Neat technique.[1] The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H stretch (alkenyl) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1655 | Medium | C=C stretch (cis-alkene) |

| 1130-1080 | Strong | C-O stretch (acetal) |

| ~720 | Medium | =C-H bend (cis-alkene out-of-plane) |

The absence of a strong absorption band in the region of 1700-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group from any unreacted aldehyde. The strong C-O stretching band is characteristic of the acetal functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - OCH₂CH₃]⁺ |

| 101 | Moderate | [CH(OCH₂CH₃)(OCH₂CH₂CH=CHCH₂CH₃)]⁺ - C₄H₇ |

| 83 | High | [cis-3-hexenyl]⁺ |

| 73 | High | [CH(OCH₂CH₃)]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 45 | High | [OCH₂CH₃]⁺ |

The fragmentation of acetals in electron ionization (EI) mass spectrometry is often characterized by the absence or low intensity of the molecular ion peak.[5] The fragmentation is typically initiated by cleavage of the C-O bonds of the acetal group.

Caption: Proposed key fragmentation pathways for this compound.

Experimental Protocols: A Rationale-Driven Approach

The choice of experimental parameters is critical for obtaining high-quality spectroscopic data. The following protocols are based on established methods for the analysis of volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate the analyte from any impurities and obtain its mass spectrum.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Protocol:

-

Column Selection: A non-polar column, such as a J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness), is a suitable choice for separating moderately polar compounds like acetals.[6]

-

Oven Program: A temperature ramp, for example, from 60 °C to 246 °C at 3 °C/min, allows for the effective separation of volatile components.[6]

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns for library matching.

-

-

Rationale: The GC separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound. The choice of a non-polar column and a temperature ramp provides good resolution for a wide range of volatile and semi-volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information about the carbon-hydrogen framework.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Higher magnetic field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Protocol:

-

Sample Preparation: For a liquid sample, the Neat technique (a thin film of the liquid between two salt plates) or Attenuated Total Reflectance (ATR) is ideal.[1]

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Rationale: The Neat or ATR techniques are simple and require no sample dilution, providing a strong signal for pure liquid samples.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. For researchers and professionals in the field, a thorough understanding of this data is essential for ensuring the quality and consistency of this important flavor and fragrance compound. The provided experimental rationales offer a basis for developing robust analytical methods for this and similar molecules.

References

-

PubChem. Acetaldehyde ethyl (Z)-3-hexenyl acetal. National Center for Biotechnology Information. [Link]

- Peťka, J., & Leitner, J. (2017). Acetals in food flavourings.

-

PubChem. Acetaldehyde di-cis-3-hexenyl acetal. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley-VCH GmbH. [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethanal fragmentation pattern. [Link]

-

ResearchGate. (PDF) Supplemental study on acetals in food flavourings. [Link]

-

De-code. This compound. [Link]

-

The Good Scents Company. acetaldehyde di-(Z)-3-hexen-1-yl acetal. [Link]

-

Flavor and Extract Manufacturers Association. ACETALDEHYDE, ETHYL CIS-3-HEXENYL ACETAL. [Link]

-

MAGIC Knowledge Base. This compound. [Link]

-

ResearchGate. (PDF) Acetals in food flavourings. [Link]

-

Wiley Science Solutions. Mass Spectra of Volatiles in Food (SpecData), 2nd Edition. [Link]

-

Royal Society of Chemistry. Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). [Link]

-

PubChemLite. This compound (C10H20O2). [Link]

Sources

- 1. Acetaldehyde ethyl (Z)-3-hexenyl acetal | C10H20O2 | CID 5366352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28069-74-1 [chemicalbook.com]

- 3. Acetaldehyde [webbook.nist.gov]

- 4. openlib.tugraz.at [openlib.tugraz.at]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Acetaldehyde Ethyl cis-3-Hexenyl Acetal

Abstract

Acetaldehyde ethyl cis-3-hexenyl acetal, colloquially known as leaf acetal, is a volatile organic compound that imparts a characteristic fresh, green, and fruity aroma to a variety of fruits and plants. Its presence is a key contributor to the complex flavor profiles of numerous consumer products, ranging from beverages to fragrances. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and biosynthetic pathways of this important aroma compound. It is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development who are interested in the intricate metabolic pathways that lead to the formation of plant volatiles. The guide delves into the enzymatic cascades responsible for the synthesis of its precursors—acetaldehyde and cis-3-hexenol—and proposes a putative mechanism for the final acetal condensation. Furthermore, it outlines established methodologies for the extraction, identification, and quantification of this acetal from natural matrices.

Introduction: The Aromatic Signature of "Green"

The sensory perception of "green" in fruits and freshly cut leaves is a complex interplay of various volatile organic compounds. Among these, this compound (CAS 28069-74-1) plays a significant role.[1][2][3] Its powerful, green, and herbaceous odor profile makes it a valuable component in the flavor and fragrance industry.[4][5][6] Understanding its natural origins and the biochemical machinery responsible for its creation is paramount for applications ranging from the development of natural flavorings to the metabolic engineering of crops with enhanced aromatic qualities.

Natural Occurrence: A Widespread Green Note

This compound has been identified as a natural constituent in a variety of fruits. Its presence contributes to the characteristic aroma of these natural products.

| Natural Source | Reported Finding |

| Guava (Psidium guajava L.) | Reported as a volatile component.[4][5][7] |

| Feijoa | Identified as a naturally occurring food constituent.[8] |

| Plum (Prunus domestica) | Found in Victoria plum varieties.[7][9] |

| Wild Strawberry (Fragaria vesca) | Detected as a volatile compound in the fruit.[7] |

Table 1: Documented Natural Sources of this compound.

The Biosynthetic Puzzle: Assembling the Acetal

The biosynthesis of this compound is not a single-step process but rather the culmination of distinct metabolic pathways that produce its constituent precursors: cis-3-hexenol, acetaldehyde, and ethanol. While the formation of these precursors is well-documented, the final enzymatic condensation to form the acetal in plants is an area of ongoing research.

The Lipoxygenase (LOX) Pathway: Genesis of the "Green" Alcohol (cis-3-Hexenol)

The C6 alcohol, cis-3-hexenol, also known as leaf alcohol, is a key contributor to the characteristic "green" aroma of many plants and is synthesized via the lipoxygenase (LOX) pathway.[10][11] This pathway is typically initiated in response to tissue damage.

The key steps are:

-

Release of Fatty Acids: Mechanical damage or biotic stress triggers the release of α-linolenic acid from plant cell membranes.

-

Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxylinolenic acid.[2]

-

Cleavage: Hydroperoxide lyase (HPL) then cleaves the 13-hydroperoxylinolenic acid into two smaller molecules: (Z)-3-hexenal and 12-oxo-(9Z)-dodecenoic acid.[2][10]

-

Reduction: Finally, (Z)-3-hexenal is reduced to cis-3-hexenol by the action of alcohol dehydrogenase (ADH).[12][13][14]

Figure 1: The Lipoxygenase (LOX) pathway for the biosynthesis of cis-3-hexenol.

The Fermentative Pathway: Generation of Acetaldehyde and Ethanol

Acetaldehyde and ethanol are produced in plants through a fermentative pathway that begins with pyruvate, a central molecule in cellular metabolism.

-

Decarboxylation of Pyruvate: Pyruvate, derived from glycolysis, is decarboxylated by the enzyme pyruvate decarboxylase (PDC) to form acetaldehyde and carbon dioxide.[6][8][15] This enzyme is a key player in the production of acetaldehyde in ripe fruits.[6]

-

Reduction to Ethanol: Acetaldehyde can then be reduced to ethanol by alcohol dehydrogenase (ADH), the same enzyme family involved in the final step of the LOX pathway.[4][5][16][17][18] This reaction is reversible.

Figure 2: The fermentative pathway for the biosynthesis of acetaldehyde and ethanol.

The Final Condensation: A Putative Enzymatic Acetal Formation

The final step in the biosynthesis of this compound is the condensation of acetaldehyde with one molecule of ethanol and one molecule of cis-3-hexenol. In synthetic organic chemistry, acetal formation is typically catalyzed by acid.[19][20] However, in a biological system, this reaction is likely to be enzyme-mediated to ensure specificity and efficiency under physiological conditions.

While a specific "acetal synthase" for this volatile compound has not yet been isolated and characterized from plants, we can hypothesize a plausible enzymatic mechanism based on known biochemical principles. The formation of a hemiacetal is the first step, followed by the addition of the second alcohol. It is conceivable that an enzyme with a specific binding pocket for acetaldehyde, ethanol, and cis-3-hexenol could facilitate this reaction, possibly through a mechanism that mimics acid catalysis by providing appropriately positioned acidic and basic amino acid residues in its active site.

Enzymes such as glycosyltransferases, which catalyze the formation of glycosidic bonds (a type of acetal linkage), demonstrate the biological feasibility of such reactions. It is plausible that a yet-to-be-discovered enzyme, belonging to a transferase or hydrolase superfamily, is responsible for the final assembly of this fragrant molecule.

Figure 3: Proposed enzymatic condensation for the formation of this compound.

Methodologies for a Volatile World: Extraction and Analysis

The study of volatile compounds like this compound requires sensitive and specific analytical techniques.

Extraction of Volatiles: Capturing the Aroma

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample matrix.[12][13]

Protocol for HS-SPME Analysis of Fruit Volatiles:

-

Sample Preparation: A known weight of the fruit sample (e.g., 5-10 g of homogenized tissue) is placed in a sealed headspace vial. An internal standard can be added for quantification.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption and Analysis: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then separated and detected.

Identification and Quantification: Unraveling the Composition

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatography (GC): The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The retention time of a peak is a characteristic of a specific compound under defined conditions.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

Quantification: The concentration of this compound can be determined by comparing the peak area of the compound to the peak area of a known amount of an internal or external standard.

Figure 4: Experimental workflow for the analysis of this compound from fruit samples.

Future Perspectives and Research Directions

The complete elucidation of the biosynthetic pathway of this compound awaits the isolation and characterization of the putative "acetal synthase." Future research should focus on:

-

Enzyme Discovery: Utilizing transcriptomic and proteomic approaches on fruits known to produce this acetal to identify candidate genes and enzymes.

-

In Vitro and In Vivo Characterization: Expressing candidate enzymes in heterologous systems (e.g., E. coli, yeast) to confirm their catalytic activity and substrate specificity.

-

Metabolic Engineering: Modulating the expression of the identified biosynthetic genes in plants to alter the production of this and other valuable aroma compounds.

Conclusion

This compound is a naturally occurring volatile compound that significantly contributes to the desirable "green" and fruity aromas of several fruits. Its biosynthesis is a fascinating example of metabolic convergence, utilizing precursors from both the lipoxygenase and fermentative pathways. While the enzymatic machinery for the production of its precursors is well understood, the final condensation step to form the acetal remains a compelling area for future research. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other important plant-derived flavor and fragrance compounds.

References

-

Mazur, B. J., Chui, C. F., & Smith, J. K. (1987). Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides. Plant Physiology, 85(4), 1110–1117. [Link]

-

The Good Scents Company. (n.d.). (Z)-leaf acetal. Retrieved from [Link]

-

MDPI. (n.d.). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Molecules, 25(22), 5349. [Link]

-

Zeon Corporation. (n.d.). Leaf acetal. Retrieved from [Link]

-

PubChem. (n.d.). Acetaldehyde ethyl (Z)-3-hexenyl acetal. Retrieved from [Link]

-

Kimmerer, T. W., & MacDonald, R. C. (1987). Acetaldehyde and Ethanol Biosynthesis in Leaves of Plants. Plant Physiology, 84(4), 1204–1209. [Link]

-

Schrader, J., Etschmann, M. M. W., Sell, D., Hilmer, J.-M., & Rabenhorst, J. (2004). Applied biocatalysis for the synthesis of natural flavour compounds – current industrial processes and future prospects. Biotechnology Letters, 26(6), 463–472. [Link]

-

Gonda, I., Bar, E., Portnoy, V., Lev, S., Burger, J., Schaffer, A. A., ... & Lewinsohn, E. (2010). PDC1, a pyruvate/α-ketoacid decarboxylase, is involved in acetaldehyde, propanal and pentanal biosynthesis in melon (Cucumis melo L.) fruit. The Plant Journal, 62(3), 363-375. [Link]

-

ResearchGate. (n.d.). Biochemical pathway for the formation of ( Z )-3-hexenal and its related compounds. Retrieved from [Link]

-

De-code. (n.d.). This compound. Retrieved from [Link]

-

Serra, S., Fuganti, C., & Brenna, E. (2005). Biocatalytic preparation of natural flavours and fragrances. Trends in Biotechnology, 23(4), 193–198. [Link]

-

YMER. (n.d.). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(10). [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyruvate decarboxylase. Retrieved from [Link]

-

Tesniere, C., Torregrosa, L., Pradal, M., Souquet, J. M., Gilles, C., Dos Santos, K., ... & Gunata, Z. (2006). Effects of genetic manipulation of alcohol dehydrogenase levels on the response to stress and the synthesis of secondary metabolites in grapevine leaves. Journal of experimental botany, 57(1), 223-234. [Link]

-

Singh, A., & Dwivedi, P. (2024). Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS). In Plant-Volatile Analysis (pp. 121-131). Humana, New York, NY. [Link]

-

Gupta, M. P., Monagas, P., Zamora, L. R., & Rios, C. H. (2012). Analysis of volatile compounds from Solanum betaceum Cav. fruits from Panama by head-space micro extraction. Records of Natural Products, 6(4), 369. [Link]

-

Jin, J., Wang, Y., Zhang, Y., Liu, X., Wang, Y., & Zhang, S. (2016). Genome-wide identification, classification, and expression analysis of the alcohol dehydrogenase gene family in melon (Cucumis melo L.). Frontiers in plant science, 7, 650. [Link]

-

Hatanaka, A. (1983). Biosynthesis of Leaf Alcohol. Bulletin of the Institute for Chemical Research, Kyoto University, 61(2), 180-192. [Link]

-

Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of some relevant natural flavors prepared by biotransformation. Retrieved from [Link]

-

MDPI. (2024, November 3). Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]

-

AIDIC. (2010). CHEMICAL ENGINEERING TRANSACTIONS Volume 20, 2010. [Link]

-

Licausi, F., van Dongen, J. T., Giuntoli, B., Novi, G., Santaniello, A., Geigenberger, P., & Perata, P. (2010). Arabidopsis phenotyping reveals the importance of alcohol dehydrogenase and pyruvate decarboxylase for aerobic plant growth. The Plant Journal, 62(3), 376-387. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

Sources

- 1. Applied biocatalysis for the synthesis of natural flavour compounds – current industrial processes and future prospects | Semantic Scholar [semanticscholar.org]

- 2. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Enzymes for Acetaldehyde and Ethanol Formation in Legume Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of APETALA3 Orthologs and Promoters from the Distylous Fagopyrum esculentum [mdpi.com]

- 10. [PDF] Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals1 | Semantic Scholar [semanticscholar.org]

- 11. iris.cnr.it [iris.cnr.it]

- 12. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. ukm.my [ukm.my]

- 15. mdpi.com [mdpi.com]

- 16. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Isolation, characterization, and use for plant growth promotion under salt stress, of ACC deaminase-producing halotolerant bacteria derived from coastal soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

"Acetaldehyde ethyl cis-3-hexenyl acetal" CAS number 28069-74-1 physicochemical data

An In-Depth Technical Guide to Acetaldehyde ethyl cis-3-hexenyl acetal (CAS 28069-74-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 28069-74-1, is a significant aroma chemical valued for its powerful, fresh, and green herbaceous odor. Also known by synonyms such as Leaf acetal and (Z)-1-(1-ethoxyethoxy)hex-3-ene, this compound is a key ingredient in the flavor and fragrance industries.[1][2][3] Its unique olfactory profile, reminiscent of natural green notes, makes it a versatile component for creating vibrant and authentic sensory experiences in a wide range of products.[3][4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, applications, and safety considerations, serving as an essential resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid with a potent green, herbaceous scent.[1][2] Its chemical and physical characteristics are critical for its application and are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28069-74-1 | [1][4][5] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][5][6] |

| Molecular Weight | 172.27 g/mol | [1][5][6] |

| Appearance | Colorless clear liquid | [1][4][5] |

| Odor | Powerful, green, herbaceous | [1][2] |

| Specific Gravity | 0.846 to 0.856 @ 25°C; 0.849 to 0.856 @ 20°C | [4] |

| Refractive Index | 1.430 to 1.435 @ 20°C | [4] |

| Boiling Point | 190 °C | [6] |

| Flash Point | 180 °F (82.22 °C) | [4] |

| Purity | Min. 97.0% (GC) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the reaction of acetaldehyde diethyl acetal with cis-3-hexenol.[2] This transacetalization reaction is an efficient method for producing the desired acetal.

Experimental Protocol: Synthesis of this compound

-

Reactant Charging: A reaction vessel is charged with cis-3-hexenal-diethyl acetal, cis-3-hexen-1-ol, and a catalyst such as pyridinium p-toluenesulfonate.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, for instance, 50°C, under reduced pressure (e.g., 10 mmHg) for a specified duration, typically around 3 hours.[7]

-

Work-up and Purification: Following the reaction, the crude product is subjected to purification, commonly through distillation, to yield the final product with high purity.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The quality and purity of this compound are crucial for its application. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.

HPLC Analysis Protocol

A reverse-phase HPLC method can be employed for the analysis of this compound.[8]

-

Column: A Newcrom R1 or C18 HPLC column can be utilized.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is used as the mobile phase. For Mass Spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid.[8]

-

Detection: A suitable detector, such as a UV or MS detector, is used for quantification.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[8]

Analytical Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Applications in Industry

This compound is a valuable ingredient in the flavor and fragrance industry due to its fresh, green, and fruity notes.[3]

-

Fragrances: It is used to impart a natural green top note to perfumes, especially in floral and citrusy compositions.[2][4] Its stability in alkaline conditions makes it suitable for use in various consumer products.[4]

-

Flavors: In the flavor industry, it contributes to the profiles of green vegetables like green beans and ripe fruits such as apples and pears.[4] At a concentration of 1 ppm, it exhibits taste characteristics that are dry, green, and rindy with a fruity finish.[2]

Safety and Handling

While generally regarded as safe for its intended use in flavors and fragrances, proper handling and safety precautions are necessary.

-

Hazard Identification: It is classified as a flammable liquid and vapor.[9]

-

Handling: It is recommended to keep the container tightly closed and away from heat, sparks, and open flames. Use in a well-ventilated area is advised.

-

Storage: Store in a cool, well-ventilated place. It is noted to be air-sensitive and may form explosive peroxides upon prolonged exposure to air.[5]

-

Stability: The compound is fairly stable in alkaline conditions but unstable in acidic environments with a pH lower than 5.[2]

Regulatory and Safety Assessment

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this substance and found no safety concern at current levels of intake when used as a flavoring agent.[2][9]

-

FEMA: It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3775.[1][9]

-

RIFM: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and concluded that it does not present a safety concern for skin sensitization under the current declared levels of use.[6]

Conclusion

This compound is a well-characterized aroma chemical with significant applications in the flavor and fragrance industry. Its distinct physicochemical properties, coupled with established synthesis and analytical methods, ensure its consistent quality and performance. Adherence to safety and handling guidelines is essential for its responsible use. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

-

(Z)-leaf acetal, 28069-74-1. The Good Scents Company. [Link]

-

This compound - Food safety and quality: details. FAO. [Link]

-

RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 28069-74-1. Food and Chemical Toxicology. [Link]

-

This compound - Separation. SIELC Technologies. [Link]

-

Acetaldehyde ethyl (Z)-3-hexenyl acetal. PubChem. [Link]

- CIS-3-HEXENAL CIS-3-HEXENYL ACETAL COMPOUND, PROCESS FOR PRODUCING THE SAME, AND FLAVOR/TASTE IMPARTING AGENT, FLAVOR/TASTE RETA.

Sources

- 1. Food safety and quality: details [fao.org]

- 2. This compound | 28069-74-1 [chemicalbook.com]

- 3. This compound | 28069-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. (Z)-leaf acetal, 28069-74-1 [thegoodscentscompany.com]

- 5. labproinc.com [labproinc.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Acetaldehyde ethyl (Z)-3-hexenyl acetal | C10H20O2 | CID 5366352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Olfactory Properties of Acetaldehyde Ethyl cis-3-Hexenyl Acetal

Abstract

This technical guide provides a comprehensive analysis of Acetaldehyde ethyl cis-3-hexenyl acetal (CAS No. 28069-74-1), a key aroma chemical prized for its potent and naturalistic green odor profile. Commonly referred to as Leaf Acetal, this molecule is integral to the creation of fresh, vibrant top notes in a wide array of fragrance and flavor applications. This document consolidates critical data on its olfactory and gustatory properties, chemical synthesis, analytical characterization, stability, and strategic applications. Detailed, field-proven experimental protocols are provided for synthesis, quality control, and sensory evaluation to support researchers, perfumers, and formulation scientists in maximizing the potential of this versatile ingredient.

Introduction and Chemical Profile

This compound is a high-impact aroma chemical that captures the essence of freshly cut grass and green leaves. Its olfactory signature is a cornerstone of the "green" fragrance family, providing a diffusive and authentic top note that is difficult to achieve with other molecules. From a chemical standpoint, it is the acetal formed from acetaldehyde, ethanol, and cis-3-hexen-1-ol (leaf alcohol). This structure confers both its characteristic odor and specific stability properties that are advantageous in certain product matrices compared to its parent aldehyde and alcohol.

The molecule's significance lies in its ability to impart a powerful, natural green character that is both fresh and slightly fruity.[1] It is found naturally in guava and plum, contributing to their characteristic aroma profiles.[2] In commercial applications, it is used to introduce or enhance green notes in fine fragrances, personal care products like shampoos and soaps, and household detergents.[2][3]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | (Z)-1-(1-Ethoxyethoxy)hex-3-ene, Leaf Acetal, Leaf alcohol (ethyl) acetal | [3] |

| CAS Number | 28069-74-1 | [3] |

| Molecular Formula | C₁₀H₂₀O₂ | [5] |

| Molecular Weight | 172.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 190 °C | [6] |

| Specific Gravity | 0.846–0.856 @ 25°C | [3] |

| Refractive Index | 1.430–1.435 @ 20°C | [3] |

| Flash Point | 82.22 °C (180 °F) TCC | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [4] |

Olfactory and Gustatory Characterization

The sensory profile of this compound is its most defining feature. It possesses a high odor strength and is typically evaluated in dilution.[3] While formal odor and taste threshold values in parts-per-billion are not widely published in scientific literature, extensive descriptive analysis provides a clear and consistent picture of its sensory impact.

Odor Profile

The odor is overwhelmingly green, with several nuances that add to its complexity and natural feel. At a concentration of 10% in dipropylene glycol, it is described as having green, violet, natural green leafy, mushroom, and earthy notes.[3] A 2% solution reveals green, vegetative, musty, and radish-like characteristics with a raw, fruity nuance.[3] The overall impression is a powerful, herbaceous-vegetable and oily odor reminiscent of many natural products.[2][3]

Causality of Olfactory Notes: The primary "green" character is derived from the cis-3-hexenyl moiety, a classic "green note" structure found in nature.[6] The acetal functional group, combined with the ethyl component, modulates this greenness, softening the sharp, aldehydic edge of related molecules and adding a subtle fruity and vegetative depth.

Flavor Profile

In flavor applications, its profile mirrors its aroma. A taste evaluation at 10 ppm in water is described as green, vegetative, grassy, musty, and radish-like with a fruity nuance.[3] It can be used to impart green, slightly fatty, and vegetable notes, particularly for enhancing the perception of ripe fruits like apple and pear, and green vegetables such as green beans.[3]

Table 2: Summary of Sensory Descriptors

| Concentration | Matrix | Descriptors | Source(s) |

| Odor | |||

| 10.0% | Dipropylene Glycol | Green, violet, natural, green leafy, mushroom, earthy | [3] |

| 2.0% | Not Specified | Green, vegetative, musty, radish-like, raw, fruity nuance | [3] |

| Neat | - | Powerful, green, herbaceous-vegetable, oily | [2][3] |

| Flavor | |||

| 10.0 ppm | Water | Green, vegetative, grassy, musty, radish-like, fruity nuance | [3] |

Protocol for Sensory Threshold Determination

For research and development purposes where precise olfactory potency is required, determining the detection and recognition thresholds is critical. The following protocol outlines a standardized approach based on ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Experimental Workflow: Sensory Threshold Determination

Caption: Synthesis of Leaf Acetal via transacetalization.

Detailed Laboratory Protocol

This protocol is designed for laboratory-scale synthesis and purification, providing a high-purity product suitable for analytical and sensory evaluation.

Self-Validating System: The success of this protocol is validated at each critical step: reaction completion is monitored by GC, purity of the distilled product is confirmed by GC-MS, and structural identity is verified by NMR and IR spectroscopy.

-

Reactor Setup: Equip a 1 L, three-neck round-bottom flask with a magnetic stirrer, a heating mantle with temperature control, a short-path distillation head connected to a condenser, and a vacuum-adapter with a collection flask.

-

Charging Reactants: To the flask, add Acetaldehyde Diethyl Acetal (1.0 mol), cis-3-hexen-1-ol (1.0 mol), and an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) (0.01 mol).

-

Reaction Conditions: Begin stirring and apply vacuum (e.g., 10-20 mmHg). Heat the mixture to 50-60°C. The lower boiling point ethanol will begin to distill and collect in the receiving flask.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the peak corresponding to cis-3-hexen-1-ol is minimized and the product peak is maximized (typically 3-5 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a 5% sodium bicarbonate solution, followed by a wash with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and purify the crude product by fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound under the given pressure.

-

Quality Control: Analyze the final product for purity using GC-MS. Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The final purity should be ≥98%.

Analytical Quality Control Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity and identity of this aroma chemical.

Table 3: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column provides good separation for this type of molecule. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |

| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |

| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 240 °C (hold 5 min) | Provides good resolution of reactants, product, and potential byproducts. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Energy | 70 eV | Standard for generating reproducible mass spectra for library matching. |

| Mass Range | 40-350 amu | Covers the molecular weight of the analyte and its characteristic fragments. |

| Expected Retention | Kovats Index (non-polar): ~1094-1095 | Provides a reliable identification marker. [4] |

| Key Mass Fragments | m/z: 73, 45 | These are characteristic fragments for this molecule aiding in identification. [4] |

Stability and Application Insights

Chemical Stability

The stability of an aroma chemical is paramount to its performance in a finished product. This compound exhibits stability characteristics typical of an acetal functional group.

-

Alkaline and Neutral Conditions: It is fairly stable in neutral to alkaline conditions (pH > 7). [3]This makes it an excellent choice for green notes in products with higher pH, such as bar soaps and some liquid detergents, where aldehydes might undergo aldol condensation or other undesirable reactions.

-

Acidic Conditions: Under acidic conditions (pH < 5), acetals are susceptible to hydrolysis, reverting to their constituent aldehyde and alcohols. [1]This is a critical consideration for acidic products like certain cleaners or beverages. The rate of hydrolysis is dependent on pH, temperature, and the presence of water. The formation of the intermediate resonance-stabilized carboxonium ion is the rate-determining step in this acid-catalyzed cleavage. [1] Protocol for Stability Testing: To quantitatively assess stability, the pure material can be incorporated into a product base at a known concentration. Samples are then stored under controlled conditions (e.g., 40°C, 25°C, and under UV light). The concentration of the acetal is measured by GC at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) to determine its degradation curve and calculate its half-life in the specific matrix.

Applications in Fragrance and Flavors

The powerful and diffusive character of this compound dictates its use as a top note ingredient.

-

Fine Fragrance: It is used sparingly to introduce a natural, dewy green top note to delicate floral compositions (e.g., muguet, lilac, hyacinth) and to add lift and freshness to citrus and mossy accords. [3]Its stability in slightly alkaline media (like skin) can provide a longer-lasting green impression compared to more volatile green aldehydes. A recommended usage level is up to 1.0% in the fragrance concentrate. [3]The 95th percentile concentration in fine fragrance has been reported as 0.02%. [6]* Functional Fragrances: Its good performance in high pH systems makes it suitable for soaps, detergents, and shampoos. [2]* Flavor Applications: It is used to create or boost green and fruity notes. It can enhance the authenticity of apple, pear, and tropical fruit flavors and add a fresh-picked character to vegetable flavors. [3] Expert Insight: The true art of using this material lies in its dosage. At low levels (0.01-0.1%), it provides a vibrant, natural lift. At higher levels, its vegetative and earthy facets become more prominent. It synergizes well with other green notes like galbanum, violet leaf absolute, and other cis-3-hexenol derivatives. It can also be combined with fruity aldehydes like Aldehyde C-7 to create complex and sophisticated green-fruity accords. [5]

Safety and Regulatory Information

This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in fragrance compositions under current declared levels of use. [6]

-

Sensitization: It is predicted to be non-reactive with skin proteins and showed no skin sensitization reactions in a human maximization test. [6]* Genotoxicity: The material is not considered to be genotoxic. [6]* Systemic Toxicity: The repeated dose, reproductive, and local respiratory toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC), and exposure is below the TTC. [6][7]* Regulatory Status: It is listed on major chemical inventories and is recognized as a flavoring agent by FEMA (FEMA No. 3775) and JECFA (JECFA No. 943). [4]

Conclusion

This compound is a high-performance aroma chemical that offers an unparalleled combination of a powerful, natural green odor with favorable stability in many common product bases. Its multifaceted profile, ranging from fresh-cut grass to earthy and fruity nuances, makes it an indispensable tool for perfumers and flavorists. Understanding its chemical properties, synthesis, and stability is key to unlocking its full potential in creating innovative and memorable sensory experiences. The protocols and data presented in this guide provide a robust framework for the scientific and creative application of this important molecule.

References

-

The Good Scents Company. (n.d.). (Z)-leaf acetal. Retrieved from [Link] [3]2. Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 28069-74-1. Food and Chemical Toxicology, 183. [4][6]3. Zou, J., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health. [1]4. The Good Scents Company. (n.d.). acetaldehyde di-(Z)-3-hexen-1-yl acetal. Retrieved from [Link]

-

ScenTree. (n.d.). (Z)-3-Hexenol (CAS N° 928-96-1). Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). ACETALDEHYDE, ETHYL CIS-3-HEXENYL ACETAL. Retrieved from [Link]

-

Zeon Corporation. (n.d.). Leaf acetal | Green notes. Retrieved from [Link]

Sources

- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Z)-leaf acetal, 28069-74-1 [thegoodscentscompany.com]

- 3. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 28069-74-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 28069-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. femaflavor.org [femaflavor.org]

"Acetaldehyde ethyl cis-3-hexenyl acetal" stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation of Acetaldehyde Ethyl cis-3-Hexenyl Acetal

Foreword

This compound, known colloquially in the flavor and fragrance industry as Leaf Acetal, is a key aroma chemical prized for its powerful, fresh, and natural green herbaceous odor.[1][2] Its unique sensory profile makes it an essential component for imparting top notes in floral, citrus, and mossy perfumes and for creating authentic fruit and vegetable notes in flavor formulations.[1][2] However, like all acetals, its chemical structure presents inherent stability challenges that must be thoroughly understood to ensure product integrity and performance. This guide provides a detailed examination of the stability profile and degradation pathways of this compound, offering field-proven insights and methodologies for researchers, formulators, and quality control specialists.

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in predicting its behavior in various matrices. This compound is a mixed acetal, meaning the two alkoxy groups attached to the central carbon are different.[3]

-

IUPAC Name: (Z)-1-(1-Ethoxyethoxy)hex-3-ene[4]

-

Synonyms: Leaf Acetal, cis-3-Hexenyl ethyl acetal[4]

-

CAS Number: 28069-74-1[1]

-

Molecular Weight: 172.27 g/mol [4]

The structure contains two key functional features: the acetal linkage, which is the primary site of hydrolytic instability, and a cis-alkene bond, which could be susceptible to oxidation or isomerization under certain conditions.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless clear liquid | The Good Scents Company[5] |

| Specific Gravity | 0.849 to 0.856 @ 20°C | The Good Scents Company[5] |

| Refractive Index | 1.430 to 1.435 @ 20°C | The Good Scents Company[5] |

| Flash Point | 82.22 °C (180.00 °F) TCC | The Good Scents Company[5] |

| Odor Profile | Powerful, green, herbaceous, vegetable, oily | ChemicalBook[1] |

Core Stability Profile

The utility of this compound is directly linked to its stability within a product formulation. The primary vulnerability of any acetal is its susceptibility to hydrolysis under acidic conditions.

Critical Impact of pH

The pH of the medium is the single most critical factor governing the stability of this molecule.

-

Acidic Conditions (pH < 5): The molecule is unstable in acidic environments with a pH lower than 5.[1] The acetal linkage is readily cleaved through acid-catalyzed hydrolysis. This degradation is rapid and leads to the complete breakdown of the parent molecule, resulting in a significant loss of the desired green aroma and the potential formation of off-notes.

-

Neutral to Alkaline Conditions (pH > 5): The molecule is considered fairly stable in neutral and alkaline conditions.[1][5] The acetal functional group is resistant to base-catalyzed hydrolysis, making it a suitable ingredient for use in neutral or basic product bases such as soaps, detergents, and certain emulsions.

Influence of Temperature

As with most chemical reactions, temperature acts as a catalyst for degradation. While stable at ambient temperatures in a suitable pH environment, elevated temperatures will accelerate the rate of acid-catalyzed hydrolysis. Therefore, for products formulated at a lower pH, both processing and storage at elevated temperatures should be minimized to preserve the integrity of the fragrance.

Oxidative and Photochemical Stability

-

Oxidative Stability: Under typical formulation and storage conditions, the molecule exhibits good oxidative stability. However, the presence of strong oxidizing agents or pro-oxidants (like certain metal ions) could present a risk. A potential, though less common, degradation pathway involves oxidation.[6] The double bond in the cis-3-hexenyl moiety is also a potential site for oxidation, which could lead to the formation of various aldehydes, ketones, or epoxides, contributing to off-notes.

-

Photostability: Analysis of the molecule's UV/Vis absorption spectrum indicates no significant absorbance in the 290-700 nm range.[7] This suggests that this compound is not expected to be susceptible to direct photodegradation and does not present a concern for photoirritation or photoallergenicity.[7]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant and field-relevant degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction is the reverse of the acetal formation process and regenerates the parent aldehyde and alcohols.[8][9]

The mechanism proceeds through several distinct steps:

-

Protonation: An oxygen atom of the acetal is protonated by an acid (H₃O⁺), converting one of the alkoxy groups into a good leaving group (an alcohol).[8]

-

Loss of Leaving Group: The protonated alkoxy group departs as an alcohol molecule (ethanol), forming a resonance-stabilized oxonium ion intermediate.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[8]

-

Deprotonation: A proton is transferred from the newly added water moiety to the solvent, yielding a hemiacetal.

-

Repeat of Process: The second alkoxy group (the cis-3-hexenoxy group) is then protonated, leaves as cis-3-hexenol, and following nucleophilic attack by water and final deprotonation, the original acetaldehyde is formed.

The overall reaction cleaves the acetal into its three constituent components: Acetaldehyde , Ethanol , and cis-3-Hexenol .

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Experimental Protocols for Stability Assessment

To ensure product quality, it is essential to perform stability testing. The following protocols provide a framework for evaluating the hydrolytic stability of this compound.

Protocol: Quantification of pH-Dependent Hydrolysis

This workflow is designed to determine the degradation kinetics of the acetal as a function of pH.

Objective: To measure the concentration of this compound over time in aqueous buffered solutions at various pH levels.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffer solutions with pH values spanning the acidic and neutral range (e.g., pH 2.0, 4.0, 5.0, 7.0).

-

Stock Solution: Prepare a concentrated stock solution of the acetal in a water-miscible solvent like ethanol.

-

Sample Incubation: Spike a known volume of the stock solution into each buffer to achieve a precise starting concentration (e.g., 100 ppm). Place the samples in a temperature-controlled incubator (e.g., 40°C).

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.

-

Reaction Quenching & Extraction: Immediately neutralize the aliquot with a base (for acidic samples) to halt the hydrolysis. Perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane, adding an internal standard for accurate quantification.

-

Analytical Measurement: Analyze the extracts using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of the remaining acetal versus time for each pH. This data can be used to calculate degradation rate constants and determine the half-life of the compound under each condition.

Caption: Experimental workflow for pH-dependent stability testing.

Protocol: Identification of Degradation Products

Objective: To confirm the identities of the molecules formed during forced degradation.

Methodology:

-

Forced Degradation: Prepare a sample of the acetal in an acidic solution (e.g., 1000 ppm in pH 2 buffer) and incubate at an elevated temperature (e.g., 60°C) for 24 hours to ensure significant degradation.

-

Extraction: Extract the degraded sample with dichloromethane.

-

GC-MS Analysis: Inject the extract into a GC-MS system.

-

Spectral Identification: Analyze the resulting chromatogram. Identify the peak corresponding to the parent acetal. Identify the new peaks formed due to degradation by comparing their mass spectra against a reference library (e.g., NIST). The expected degradation products are acetaldehyde, ethanol, and cis-3-hexenol.

Table 2: Hypothetical Stability Data at 40°C

| Time (Hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.0) |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 2 | 65% | 92% | >99% |

| 6 | 21% | 75% | >99% |

| 12 | 5% | 56% | >99% |

| 24 | <1% | 31% | >99% |

Conclusion and Formulation Recommendations

This compound is a valuable aroma chemical whose stability is fundamentally dictated by pH. Its primary degradation pathway is acid-catalyzed hydrolysis, which readily occurs at a pH below 5, breaking the molecule down into acetaldehyde, ethanol, and cis-3-hexenol. The molecule exhibits excellent stability in neutral to alkaline environments.

For drug development professionals and formulation scientists, the key takeaway is the critical need to control the pH of the final product.

-

Optimal Stability: To ensure the longevity of the fresh green aroma, formulations should be maintained at a pH well above 5.0, ideally in the neutral to slightly alkaline range.

-

Avoid Acidic Systems: Use of this ingredient in strongly acidic aqueous systems (e.g., certain beverages, acidic cleaners) is not recommended without protective measures such as encapsulation.

-

Temperature Control: During processing and storage of potentially acidic formulations, temperature should be kept to a minimum to slow the rate of hydrolysis.

By adhering to these principles, the full potential of this unique fragrance and flavor ingredient can be realized, ensuring product performance and shelf-life stability.

References

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]

-

Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-leaf acetal. Retrieved from [Link]

- Hagemeyer, H. J. (1952). U.S. Patent No. 2,583,112. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366352, Acetaldehyde ethyl (Z)-3-hexenyl acetal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367767, Acetaldehyde di-cis-3-hexenyl acetal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

- Ota, H., et al. (1989). U.S. Patent No. 4,808,570. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

The Good Scents Company. (n.d.). acetaldehyde di-(Z)-3-hexen-1-yl acetal. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 28069-74-1. Food and Chemical Toxicology, 183, 114459. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). ACETALDEHYDE, ETHYL CIS-3-HEXENYL ACETAL. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H20O2). Retrieved from [Link]

Sources

- 1. This compound | 28069-74-1 [chemicalbook.com]

- 2. This compound | 28069-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Acetal - Wikipedia [en.wikipedia.org]

- 4. Acetaldehyde ethyl (Z)-3-hexenyl acetal | C10H20O2 | CID 5366352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-leaf acetal, 28069-74-1 [thegoodscentscompany.com]

- 6. US2583112A - Process for the oxidation of acetals to acids - Google Patents [patents.google.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

Stereoisomers of "Acetaldehyde ethyl cis-3-hexenyl acetal" and their properties

An In-Depth Technical Guide to the Stereoisomers of Acetaldehyde ethyl cis-3-hexenyl acetal: Synthesis, Separation, and Properties

Executive Summary

This compound (CAS No. 28069-74-1) is a key aroma chemical prized in the fragrance and flavor industry for its powerful and natural-smelling green, fruity, and herbaceous notes.[1][2] Its molecular structure contains a chiral center at the acetal carbon, meaning it exists as a pair of non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-Acetaldehyde ethyl cis-3-hexenyl acetal. While often produced and used as a racemic mixture, the individual stereoisomers can possess distinct olfactory properties due to their differential interactions with chiral biological receptors. This guide provides a comprehensive technical overview for researchers and drug development professionals on the stereochemistry, synthesis, separation, and characterization of these stereoisomers, emphasizing the scientific principles and experimental considerations that underpin these processes.

Chapter 1: Foundational Chemistry of this compound

Molecular Identity and Industrial Significance

This compound, also known by its IUPAC name (Z)-1-(1-ethoxyethoxy)hex-3-ene, is a colorless liquid widely utilized to impart fresh, green top notes in floral, citrus, and mossy perfume compositions.[2][3] It is a constituent of various fragrances and is also found naturally in guava fruit.[2] The compound is synthesized from acetaldehyde, ethanol, and cis-3-hexenol, the last of which is often referred to as "leaf alcohol" and is responsible for the characteristic scent of freshly cut grass.

Acetal Structure and Chemical Stability

As an acetal, the molecule possesses a geminal diether structure formed from an aldehyde. This functional group imparts specific stability characteristics: acetals are generally stable under neutral and alkaline conditions but are susceptible to hydrolysis back to their constituent aldehyde and alcohols in the presence of acid (pH < 5).[2] This lability in acidic environments is a critical consideration in formulation chemistry, influencing its application in products such as acidic cleaners where its stability may be compromised.[4]

Chapter 2: The Stereochemical Landscape

The Chiral Acetal Carbon

The central point of stereoisomerism in this compound is the carbon atom originating from the acetaldehyde carbonyl group. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethoxy group (-OCH₂CH₃), and a cis-3-hexenyloxy group (-OCH₂(CH₂)₂CH=CHCH₂CH₃). This asymmetry makes the molecule chiral and dictates the existence of two distinct enantiomers, designated (R) for Rectus and (S) for Sinister according to the Cahn-Ingold-Prelog priority rules.

Caption: Workflow for the racemic synthesis of the target acetal.

-

Reactor Setup: Charge a glass reactor equipped with a magnetic stirrer, reflux condenser, and a vacuum connection with acetaldehyde diethyl acetal (1.0 eq) and cis-3-hexen-1-ol (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 eq). [5]The choice of a mild acid catalyst like PPTS is crucial to prevent side reactions such as polymerization or degradation of the acid-sensitive cis-3-hexenyl moiety.

-

Reaction: Heat the mixture to 50°C while stirring under reduced pressure (e.g., 10 mmHg). [5]This removes the ethanol byproduct as it forms, driving the equilibrium towards the product side according to Le Châtelier's principle. Monitor the reaction progress by GC analysis.

-

Workup: After completion (typically 2-3 hours), cool the mixture to room temperature. Wash the organic phase with a dilute aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and purify by vacuum distillation to yield the final product as a colorless liquid. [5]

Asymmetric Synthesis: Pursuing Enantiopure Compounds

To produce an enantiomerically enriched or pure sample, an asymmetric synthesis strategy is required. This involves introducing a chiral element into the reaction to influence the stereochemical outcome. A common approach is the use of a chiral Brønsted acid catalyst. [6][7]

Caption: Principle of asymmetric synthesis using a chiral catalyst.

Chapter 4: Separation and Purification of Stereoisomers

If a racemic mixture is synthesized, the enantiomers must be separated to study their individual properties. This process is known as chiral resolution.

The Challenge of Enantiomer Separation

Enantiomers possess identical physical properties such as boiling point, solubility, and polarity in an achiral environment. [8]Therefore, standard separation techniques like distillation or conventional chromatography on silica gel are ineffective. Separation requires a chiral environment that can interact diastereomerically with the enantiomers.

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP)

Chiral HPLC is the most powerful and widely used analytical and preparative technique for separating enantiomers.

The core of the technique is the Chiral Stationary Phase (CSP). The CSP is made of a chiral material (e.g., a polysaccharide derivative) covalently bonded to a silica support. As the racemic mixture passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the CSP. Due to the different 3D shapes, one enantiomer will have a stronger or more frequent interaction with the CSP than the other. This difference in interaction strength leads to different retention times, allowing for their separation. [9]

-

System: An HPLC system equipped with a UV detector.

-

Column: A chiral column (e.g., CHIRALPAK® series with a cellulose or amylose-based CSP). The selection of the specific CSP is critical and often requires screening, as the separation mechanism is highly dependent on the analyte's structure.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The ratio is optimized to achieve good resolution (Rs > 1.5) and reasonable analysis time.

-

Sample Preparation: Dissolve a small amount of the racemic acetal in the mobile phase.

-

Analysis: Inject the sample onto the column and monitor the elution profile. The two enantiomers will appear as two distinct peaks.

-

Validation: The method is self-validating. A successful separation will show two well-resolved peaks from a racemic input. The relative area of the two peaks should be approximately 50:50 for a racemic standard.

Sources

- 1. This compound | 28069-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 28069-74-1 [chemicalbook.com]

- 3. Acetaldehyde ethyl (Z)-3-hexenyl acetal | C10H20O2 | CID 5366352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. perfumersworld.com [perfumersworld.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]